2-(1-Methyl-5-nitro-1,3-benzodiazol-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-METHYL-5-NITRO-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-AMINE is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a methyl group and a nitro group on the benzodiazole ring, as well as an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-METHYL-5-NITRO-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-AMINE can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a well-known procedure for the preparation of imidazole derivatives . This method typically involves the reaction of an aldehyde, an amine, and a nitro compound under acidic conditions to form the desired benzodiazole derivative.
Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines to form imidazoles . This method can be adapted to introduce the methyl and nitro groups at specific positions on the benzodiazole ring.
Industrial Production Methods
Industrial production of 2-(1-METHYL-5-NITRO-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-AMINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-METHYL-5-NITRO-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-AMINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include derivatives with different functional groups, such as amino, hydroxyl, or alkyl groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-METHYL-5-NITRO-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-AMINE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazole derivatives.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(1-METHYL-5-NITRO-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-AMINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or proteins, thereby modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one: This compound has a similar benzodiazole structure but lacks the ethanamine side chain.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound contains a similar nitro-imidazole structure but has an acetic acid side chain instead of ethanamine.
Uniqueness
2-(1-METHYL-5-NITRO-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanamine side chain allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H12N4O2 |
---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
2-(1-methyl-5-nitrobenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H12N4O2/c1-13-9-3-2-7(14(15)16)6-8(9)12-10(13)4-5-11/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
RJBVJUGPTJLDHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.